molecular formula C9H13NO2 B2766419 Hexahydro-1H-quinolizine-1,3(2H)-dione CAS No. 90643-40-6

Hexahydro-1H-quinolizine-1,3(2H)-dione

Cat. No.: B2766419
CAS No.: 90643-40-6
M. Wt: 167.208
InChI Key: YIPDZGXSYWVDBC-UHFFFAOYSA-N
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Description

Hexahydro-1H-quinolizine-1,3(2H)-dione is a heterocyclic compound with a unique structure that includes a quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-quinolizine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the quinolizine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-quinolizine-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolizine-2,4-dione derivatives, while reduction can yield hexahydroquinolizine derivatives .

Scientific Research Applications

Hexahydro-1H-quinolizine-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydro-1H-quinolizine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolizine derivatives and related heterocyclic compounds such as quinolones and quinazolines .

Uniqueness

Hexahydro-1H-quinolizine-1,3(2H)-dione is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,6,7,8,9,9a-hexahydroquinolizine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-5-9(12)8-3-1-2-4-10(8)6-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPDZGXSYWVDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)CC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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